1,2,3,6,7-Pentachlorodibenzo-p-dioxin

Description

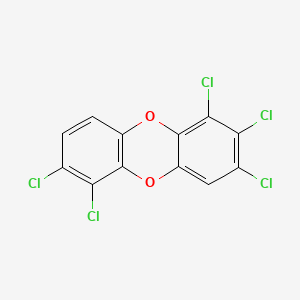

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,7-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-6-11(9(4)16)19-7-3-5(14)8(15)10(17)12(7)18-6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGWDUHOIIWPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074091 | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-15-0 | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71925-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGL91IP6FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 1,2,3,6,7 Pentachlorodibenzo P Dioxin

Global Environmental Presence across Diverse Compartments

1,2,3,6,7-PeCDD, like other dioxins, is ubiquitous in the environment, found in the atmosphere, water bodies, soil, and sediments at low concentrations, typically in the parts per trillion (ppt) or parts per quadrillion (ppq) range. cdc.gov Its persistence against degradation allows for its widespread distribution. cdc.gov

Higher chlorinated PCDDs, including pentachlorinated congeners, are more persistent in the atmosphere and are subject to long-range transport. cdc.gov These compounds have a high tendency to partition to ambient particulate matter. cdc.gov Studies monitoring atmospheric PCDD/Fs have identified 1,2,3,7,8-PeCDD as a dominant congener in some long-range transport events, indicating its potential for widespread atmospheric distribution. mdpi.com For instance, a long-term monitoring study at a background station in Taiwan observed a shift in the dominant PCDD congener over the years, with 1,2,3,7,8-PeCDD becoming more prominent in recent years during biomass burning seasons. mdpi.com This suggests that specific combustion sources can significantly contribute to the atmospheric levels of this compound, which can then be transported over long distances. mdpi.com

Due to their hydrophobic nature, PCDDs, including 1,2,3,6,7-PeCDD, have low solubility in water and tend to adsorb strongly to organic matter in sediments. cdc.gov This leads to their accumulation in the sediments of aquatic systems, which act as a major reservoir for these compounds. oup.com While water concentrations are generally low, in the range of picograms per liter (pg/L), sediment concentrations can be significantly higher. For example, a study on the Lower Fox River in Wisconsin found 1,2,3,7,8-PeCDD in sediments, with concentrations varying based on the organic carbon content of the sediment. epa.gov The strong partitioning to sediment means that the input pathway can significantly affect the initial distribution in an aquatic ecosystem. oup.com

Soil acts as a significant sink for atmospheric deposition of PCDDs. These compounds exhibit low mobility in soil due to their large soil adsorption coefficients. cdc.gov Contamination patterns often reflect proximity to historical or current sources, such as industrial facilities and incinerators. nih.gov In urban residential soils, acceptable or tolerable concentrations of dioxins are in the range of parts per billion (ppb) for TCDD toxicity equivalents (TEQ). tandfonline.com The congener profile in soil can provide insights into the sources of contamination. researchgate.net For instance, in a study of urban soils, 1,2,3,7,8-PeCDD was found to be a significant contributor to the total toxicity-adjusted soil exposure. researchgate.net

Biota Contamination and Levels within Ecological Food Webs

The lipophilic nature of 1,2,3,6,7-PeCDD leads to its bioconcentration in aquatic and terrestrial organisms. cdc.gov This means that the concentration of the chemical in an organism can be significantly higher than in the surrounding environment.

1,2,3,6,7-PeCDD has been detected in various aquatic organisms, particularly fish. caymanchem.com The National Study of Chemical Residues in Fish (NSCRF) conducted by the U.S. Environmental Protection Agency (EPA) found that 1,2,3,7,8-PeCDD was detected at 54% of the 388 sites surveyed. epa.gov The accumulation in fish is influenced by factors such as the species, its lipid content, and its position in the food web. epa.gov While direct biomagnification in fish may be counteracted by biotransformation, the presence of these compounds in fish is a primary route of human exposure. epa.govepa.gov

Detection of 1,2,3,7,8-PeCDD in U.S. Fish (NSCRF Data)

| Parameter | Value | Reference |

|---|---|---|

| Detection Frequency | 54% of 388 sites | epa.gov |

1,2,3,6,7-PeCDD can also be found in terrestrial animals, primarily through the consumption of contaminated feed. caymanchem.com Animal feed can become contaminated through the inclusion of ingredients like ball clay, which has been found to contain naturally formed PCDDs, or through the deposition of airborne dioxins onto pastures and crops. researchgate.net The transfer of dioxins from feed to animal products such as meat, milk, and eggs is a well-documented pathway of human exposure. europa.eu Studies on the transfer of PCDDs from soil to eggs have shown that 1,2,3,7,8-PeCDD has a relatively high transfer efficiency. europa.eu

Transfer Efficiency of Selected PCDDs from Soil to Eggs

| Compound | Transfer Efficiency (g dry weight/g lipids) | Reference |

|---|---|---|

| 2,3,7,8-TCDD | 1.2 | europa.eu |

| 1,2,3,7,8-PeCDD | 2.4 | europa.eu |

| 1,2,3,4,7,8-HxCDD | 1.5 | europa.eu |

| 1,2,3,6,7,8-HxCDD | 1.6 | europa.eu |

| OCDD | 0.1 | europa.eu |

Sources and Formation Pathways of 1,2,3,6,7 Pentachlorodibenzo P Dioxin

Anthropogenic Generation Processes

The generation of 1,2,3,6,7-PeCDD is predominantly a result of human activities. nih.gov These processes can be broadly categorized into thermal and combustion sources, and industrial chemical manufacturing processes. PCDDs, including 1,2,3,6,7-PeCDD, are formed as unintentional by-products of many manufacturing processes, such as smelting, chlorine bleaching of paper pulp, and the manufacture of certain herbicides and pesticides. who.int

Thermal and Combustion Sources

Thermal and combustion processes are significant sources of 1,2,3,6,7-PeCDD. europa.eu Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are unintentionally formed and released from thermal processes that involve organic matter and chlorine, resulting from incomplete combustion or chemical reactions. europa.eu Major sources of dioxin emissions include waste incineration, metal production, and the combustion of fossil fuels and wood. wikipedia.org

Waste incineration is a major contributor to the environmental release of dioxins, including 1,2,3,6,7-PeCDD. who.intepa.gov Uncontrolled waste incinerators, such as those for solid and hospital waste, are often significant sources due to incomplete burning. who.int The congener profiles of emissions from municipal solid waste incinerators (MSWIs) show the presence of various PCDDs. nih.gov While specific data for 1,2,3,6,7-PeCDD is not always singled out, it is a component of the complex mixture of dioxins produced. The formation of PCDD/PCDFs on fly ash deposits in the post-combustion zone of incinerators can lead to their release into the flue gas stream. ukwin.org.uk

| Incineration Source Category | Key Observations on PCDD/F Emissions |

|---|---|

| Municipal Solid Waste Incinerators (MSWI) | Historically a major source of PCDD/Fs. wikipedia.org Congener profiles can be dominated by OCDD or 1,2,3,4,6,7,8-HpCDF depending on the type of emission control technology used. epa.gov |

| Medical Waste Incinerators (MWI) | Identified as a significant source category for dioxin emissions. aaqr.org OCDF is often a dominant congener in emissions from medical waste incineration. epa.gov |

| Hazardous Waste Incinerators | Emissions profiles often show 1,2,3,4,6,7,8-HpCDF as a dominant congener. epa.gov |

| Sewage Sludge Incinerators | OCDD tends to be the dominant congener in emissions from these facilities. epa.gov |

Industrial Chemical Manufacturing Processes

The manufacturing of certain chemicals is another primary route for the formation of 1,2,3,6,7-PeCDD. nih.govepa.gov These compounds can be generated as unintended contaminants during the synthesis of other chemical products. aaqr.org

The production of chlorinated phenols and their derivatives has historically been a significant source of dioxin contamination. wikipedia.org For example, 2,3,7,8-TCDD is a known byproduct in the manufacturing of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). researchgate.netcdc.gov While the direct pathway to 1,2,3,6,7-PeCDD from specific chlorophenol precursors is less documented in the provided results, the general mechanism involves the condensation of chlorophenol molecules or their radical forms at high temperatures. researchgate.net The production of other chlorinated organic chemicals can also lead to the formation of dioxins as toxic side products. wikipedia.org

Metallurgical Operations

Metallurgical processes, particularly those involving high temperatures and the presence of chlorine, are significant anthropogenic sources of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,3,6,7-Pentachlorodibenzo-p-dioxin. Key operations contributing to its formation include iron ore sintering, electric arc furnaces, and secondary non-ferrous metal smelting.

Iron ore sintering plants are a primary source of dioxin emissions within the iron and steel industry. researchgate.netmq.edu.au The process involves the agglomeration of fine iron ores at high temperatures, creating a permeable feed for the blast furnace. The raw materials often contain organic compounds and chlorine, which, under the high-temperature conditions of the sintering process, lead to the formation of PCDD/Fs. nih.gov The congener profile of emissions from sintering plants often shows a predominance of polychlorinated dibenzofurans (PCDFs) over PCDDs, with 2,3,4,7,8-PeCDF being a major contributor to the total toxicity equivalence (I-TEQ). researchgate.net While specific concentrations of 1,2,3,6,7-PeCDD are not always detailed in broad studies, the presence of pentachlorinated congeners is a consistent finding.

Electric arc furnaces (EAFs) used in steelmaking, especially those processing scrap metal, also contribute to dioxin emissions. aaqr.orgnih.gov The scrap metal feed can be contaminated with plastics, oils, and paints, which act as sources of carbon and chlorine for dioxin formation. nih.gov The congener profiles from EAFs can be complex, with some studies indicating that 1,2,3,7,8,9-HxCDF, 2,3,7,8-TeCDF, and 1,2,3,7,8-PeCDF are indicative congeners. aaqr.org

Secondary aluminum smelting is another significant source of PCDD/Fs. daneshyari.comresearchgate.netaaqr.org These facilities process aluminum scrap that may contain coatings, plastics, and other materials that release chlorine and hydrocarbons when heated. aaqr.org Research has shown that the raw material composition is a key factor influencing the emission profiles of PCDD/Fs from these smelters. daneshyari.com While comprehensive data on all non-2,3,7,8 substituted congeners is rare, studies have identified the presence of a wide range of PCDD/Fs in these emissions. daneshyari.com

The following table provides a summary of PCDD/F emissions from various metallurgical sources. Note that specific data for 1,2,3,6,7-PeCDD is often aggregated within the pentachlorodibenzo-p-dioxin (PeCDD) homologue group.

Table 1: PCDD/F Emissions from Metallurgical Sources

| Metallurgical Process | Key Findings | Dominant Congeners/Homologues |

|---|---|---|

| Iron Ore Sintering | A major source of PCDD/Fs in the steel industry. researchgate.netmq.edu.au | PCDF > PCDD, with 2,3,4,7,8-PeCDF being a significant contributor to toxicity. researchgate.net |

| Electric Arc Furnaces | Emissions are influenced by the quality of scrap metal. nih.gov | Indicative congeners can include 1,2,3,7,8,9-HxCDF, 2,3,7,8-TeCDF, and 1,2,3,7,8-PeCDF. aaqr.org |

| Secondary Aluminum Smelting | Raw material composition is a critical factor in emissions. daneshyari.com | A wide range of PCDD/F congeners are produced. daneshyari.com |

Accidental Environmental Release Events

Accidental releases from industrial activities can lead to significant localized contamination with dioxins. The most well-documented case of a large-scale dioxin release is the Seveso disaster of 1976 in Italy. nih.govebsco.comnih.govdeveloppement-durable.gouv.frbohrium.com This incident involved the runaway reaction in a chemical plant producing 2,4,5-trichlorophenol, which resulted in the atmospheric release of a chemical cloud containing a substantial amount of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov

While the Seveso disaster is a critical case study for understanding the environmental and health impacts of dioxin exposure, the primary congener released was 2,3,7,8-TCDD. nih.govnih.gov There is a lack of specific documented instances of major accidental releases where this compound was the principal or a major component of the release.

Natural Formation Pathways

Dioxins, including this compound, are not solely the result of human activity. Natural processes involving combustion can also lead to their formation and release into the environment.

Forest Fires and Wildfires

Forest fires and wildfires are recognized natural sources of PCDD/Fs. aaqr.org The combustion of biomass, which naturally contains chlorine, in the presence of the catalytic conditions of a fire, can lead to the formation of these compounds. nih.gov The type of biomass being burned has a significant effect on the composition of the resulting PCDD/F emissions. nih.gov

Volcanic Activity

Volcanic eruptions are another natural source of PCDD/Fs. aaqr.org The high temperatures and the presence of chlorine and carbon in volcanic plumes create conditions conducive to the formation of these compounds. While volcanic activity is acknowledged as a source, detailed congener-specific analyses of volcanic emissions for a wide range of PCDD/Fs, including 1,2,3,6,7-PeCDD, are not extensively documented in the available literature.

Mechanisms of De Novo Synthesis and Precursor Formation

The formation of this compound, like other PCDD/Fs, can occur through two primary mechanisms: precursor-mediated formation and de novo synthesis.

De novo synthesis is a significant pathway for the formation of PCDD/Fs in thermal processes, particularly in the post-combustion zone on the surface of fly ash particles at temperatures between 200°C and 500°C. nih.govnih.govscies.orgnih.govsci-hub.setandfonline.comresearchgate.netmdpi.com This process involves the reaction of carbonaceous structures within the fly ash with a chlorine source in the presence of oxygen and metal catalysts, such as copper. nih.govsci-hub.se The de novo synthesis pathway is often characterized by a higher ratio of PCDFs to PCDDs. tandfonline.com The isomer distribution of the PCDD/Fs formed can be influenced by thermodynamic control during this process. nih.gov

Precursor formation involves the condensation and transformation of simpler chlorinated aromatic compounds. Chlorophenols are well-known precursors to PCDDs. researchgate.net The specific congener of PCDD formed is dependent on the structure of the chlorophenol precursors and the reaction conditions. For the formation of a pentachlorinated dibenzo-p-dioxin (B167043), the reaction would likely involve chlorinated phenols with a corresponding number and arrangement of chlorine atoms that can lead to the 1,2,3,6,7-substitution pattern upon condensation. While the general role of chlorophenols as precursors is established, the specific reaction pathways leading to 1,2,3,6,7-PeCDD from specific chlorophenol isomers are a complex area of research.

The following table summarizes the key aspects of the formation mechanisms.

Table 2: Mechanisms of 1,2,3,6,7-PeCDD Formation

| Mechanism | Description | Key Factors |

|---|---|---|

| De Novo Synthesis | Formation from the carbon matrix of fly ash in the presence of a chlorine source and oxygen. nih.govnih.govscies.orgnih.govsci-hub.setandfonline.comresearchgate.netmdpi.com | Temperature (200-500°C), presence of metal catalysts (e.g., copper), oxygen, and a chlorine source. nih.govsci-hub.se |

| Precursor Formation | Condensation of simpler chlorinated aromatic compounds, such as chlorophenols. researchgate.net | Structure and availability of chlorinated precursors, reaction temperature, and catalytic conditions. |

Environmental Fate and Transport of 1,2,3,6,7 Pentachlorodibenzo P Dioxin

Environmental Persistence and Degradation Resistance

Polychlorinated dibenzo-p-dioxins are known for their chemical stability and resistance to degradation. This persistence increases with the degree of chlorination. epa.gov While specific quantitative data for the environmental half-life of 1,2,3,6,7-PeCDD are scarce, information on the closely related and more toxic isomer, 1,2,3,7,8-PeCDD, provides valuable insight. For instance, the soil half-life for 1,2,3,7,8-PeCDD has been reported to be approximately 20 years (7300 days) in a sludge-amended soil field study. epa.gov In general, the half-life of dioxins in soil can be as long as 60 to 80 years.

Degradation Processes:

Biodegradation: Dioxins are generally resistant to microbial degradation. epa.gov However, some microorganisms have demonstrated the ability to dechlorinate or degrade certain PCDD congeners, particularly under specific laboratory conditions. For example, members of the genus Sphingomonas have been shown to degrade various dioxins, including some tetra- and hexa-chlorinated congeners. nih.govfrontiersin.org Fungi, such as Penicillium sp., have also been identified as capable of degrading 2,3,7,8-TCDD with a calculated half-life of 5.21 days under optimal lab conditions. nih.gov White-rot fungi can also degrade 2,3,7,8-TCDD. vu.nl However, the degradation rates for pentachlorinated congeners like 1,2,3,6,7-PeCDD in natural environments are expected to be very slow.

Photodegradation: Photolysis can be a significant degradation pathway for dioxins, particularly in surface waters and on terrestrial surfaces. epa.gov The rate of photodegradation is influenced by the presence of light-sensitizing substances and the medium in which the compound is present. For example, studies on various tetrachlorodibenzo-p-dioxin (TCDD) isomers have determined their photodegradation rates and corresponding half-lives under sunlight conditions on the surface of water bodies. jst.go.jp Photocatalytic degradation using materials like titanium dioxide (TiO₂) has also been shown to be effective for some congeners, with degradation rates generally decreasing as the number of chlorine atoms increases. nih.govmdpi.com

The long half-life of dioxins in humans, which can range from years to over a century depending on the congener, underscores their high persistence. researchgate.net For example, the half-life of 1,2,3,7,8-PeCDD in humans is estimated to be around 12.6 years. researchgate.net

Bioaccumulation and Biomagnification Dynamics in Ecological Food Chains

The lipophilic (fat-loving) nature of 1,2,3,6,7-PeCDD drives its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. epa.gov This leads to concentrations within organisms that can be significantly higher than in the surrounding environment.

Uptake and Sequestration in Biota

Aquatic organisms can take up dioxins directly from contaminated water (bioconcentration) and through the consumption of contaminated food. Due to their low water solubility, dioxins in aquatic environments are largely associated with sediments and suspended particulate matter. epa.gov

Bioconcentration Factors (BCF): The bioconcentration factor is a measure of a chemical's tendency to concentrate in an organism from the water. While specific BCF data for 1,2,3,6,7-PeCDD are not readily available, data for other PeCDD and related congeners illustrate the high potential for bioconcentration in aquatic life. For instance, studies have reported BCF values for 1,2,3,4,7-PeCDD in fish. nih.gov

Bioconcentration Factors (BCFs) for a PeCDD Congener in Fish

| Organism | Congener | Exposure Period (days) | Media | BCF | Reference |

|---|---|---|---|---|---|

| Rainbow trout fry (Oncorhynchus mykiss) | 1,2,3,4,7-PeCDD | 5 | Water | 810 | nih.gov |

| Fathead minnow (Pimephales promelas) | 1,2,3,4,7-PeCDD | 5 | Water | 1,200–1,647 | nih.gov |

Once absorbed, these compounds are sequestered in lipid-rich tissues due to their hydrophobicity. The rate of elimination is often slow, leading to a net accumulation over the organism's lifetime.

Trophic Transfer and Magnification

As 1,2,3,6,7-PeCDD moves up the food chain, its concentration tends to increase at each successive trophic level, a process known as biomagnification. Organisms at higher trophic levels consume prey that has already bioaccumulated the compound, leading to a magnification of the concentration.

Studies on other dioxin congeners, such as 2,3,7,8-TCDD, have shown that biomagnification can be significant, particularly between fish and fish-eating birds. epa.gov The biomagnification factor (BMF), which quantifies this increase between trophic levels, can be substantial. For example, the BMF for 2,3,7,8-TCDD can be as high as 3 when calculated for older predatory fish consuming younger prey. epa.gov While specific BMF or Trophic Magnification Factor (TMF) values for 1,2,3,6,7-PeCDD are limited, the general principles of biomagnification for persistent, lipophilic compounds apply. At higher trophic levels, there appears to be a selection for the planar, 2,3,7,8-substituted congeners. epa.gov

Transport Mechanisms in Environmental Compartments

The movement of 1,2,3,6,7-PeCDD through the environment is governed by its physical and chemical properties, leading to its distribution in air, water, soil, and sediment.

Atmospheric Deposition and Gas-Particle Partitioning

The atmosphere is a primary pathway for the long-range transport of dioxins from their sources, which are mainly combustion-related processes. acs.orgosti.gov

Gas-Particle Partitioning: In the atmosphere, 1,2,3,6,7-PeCDD exists in both the vapor phase and adsorbed to airborne particulate matter. The distribution between these two phases (gas-particle partitioning) is a critical factor in determining its transport and deposition. taylorfrancis.com This partitioning is influenced by the compound's vapor pressure, the ambient temperature, and the characteristics of the atmospheric particles. Generally, less chlorinated dioxins are more volatile and tend to be found in the gas phase, while more chlorinated congeners are more associated with the particulate phase. aaqr.org As a pentachlorinated dioxin, 1,2,3,6,7-PeCDD will be found in both phases, with its partitioning shifting towards the particulate phase at lower temperatures. ciemat.es

Atmospheric Deposition: Dioxins are removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through both dry and wet deposition. aaqr.orgaaqr.org

Dry deposition involves the settling of particle-bound dioxins and the direct transfer of gaseous dioxins to surfaces.

Wet deposition occurs when dioxins are scavenged from the atmosphere by precipitation (rain, snow). Particulate-phase dioxins are the main contributors to wet deposition. aaqr.org

Studies have shown that for total PCDD/Fs, dry deposition often accounts for a larger portion of the total deposition flux compared to wet deposition. aaqr.org

Sedimentation and Resuspension in Aquatic Systems

Once deposited into aquatic environments, the low water solubility and hydrophobic nature of 1,2,3,6,7-PeCDD cause it to rapidly partition from the water column to suspended solids and bottom sediments. epa.gov

Sedimentation: Sediments act as a major sink and long-term reservoir for dioxins in aquatic systems. epa.gov The process of sedimentation effectively removes these compounds from the water column, where they can then persist for long periods.

Resuspension: Although sediments are a primary sink, physical disturbances such as currents, storms, or dredging can cause the resuspension of contaminated sediment particles back into the water column. This process can re-introduce 1,2,3,6,7-PeCDD into the aquatic food web, making it available for uptake by benthic and pelagic organisms. The biota-sediment accumulation factor (BSAF) is a metric used to describe the partitioning of a chemical between an organism and the sediment. For 2,3,7,8-TCDD in fish, observed BSAFs suggest a state of disequilibrium between the sediment and the organisms. epa.gov

Leaching and Runoff in Terrestrial Environments

Specific studies on the leaching and runoff of 1,2,3,6,7-pentachlorodibenzo-p-dioxin could not be found. However, the behavior of dioxins in soil is largely governed by their physical and chemical properties, primarily their very low water solubility and high lipophilicity (fat-solubility). These characteristics lead to a strong tendency for dioxins to adsorb to soil organic matter and particulate matter.

Due to this strong adsorption, pentachlorodibenzo-p-dioxins, including the 1,2,3,6,7- isomer, are expected to have very low mobility in soil. Leaching, the process by which a substance is transported downwards through the soil profile with water, is generally not a significant transport mechanism for these compounds. The majority of dioxin contamination is typically found in the upper layers of the soil, with very limited vertical movement.

Runoff, the transport of contaminants over the land surface with rainwater, can be a more significant pathway for dioxin transport in terrestrial environments. However, this transport primarily occurs through the erosion of contaminated soil particles to which the dioxin molecules are bound, rather than the dissolution of the dioxin in the runoff water itself. Therefore, the extent of runoff is closely linked to the rates of soil erosion at a contaminated site.

Environmental Transformation Processes

There is a lack of specific data on the photolytic degradation of this compound in aqueous media. However, studies on other dioxin congeners can provide some insights. For the related isomer, 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709), it is suggested that it may undergo photolysis in surface waters. Photolysis is a process where light energy breaks down chemical compounds.

The effectiveness of photolytic degradation of dioxins in the aquatic environment is often limited by several factors. Due to their hydrophobic nature, dioxins in water are likely to adsorb to suspended sediment and particulate material. This adsorption can shield the dioxin molecules from sunlight, significantly reducing the rate of photodegradation. Consequently, dioxins that have settled into bottom sediments are not susceptible to significant photolytic breakdown.

| Parameter | Finding | Reference |

|---|---|---|

| Potential for Photolysis in Surface Water | May photolyze in surface waters based on a laboratory study in hexadecane. | epa.gov |

| Limiting Factor | Adsorption to sediment and particulate material in water may remove the compound from the surface where photolysis occurs. | epa.gov |

For the related isomer, 1,2,3,7,8-pentachlorodibenzo-p-dioxin, a very long half-life in soil has been reported, suggesting a high resistance to biodegradation. A field study on a sludge-amended soil reported a half-life of approximately 20 years for this isomer. epa.gov Another study involving a water-saturated soil column showed no biodegradation of 1,2,3,7,8-pentachlorodibenzo-p-dioxin over a period of 15 months. epa.gov

While some microorganisms have been shown to be capable of degrading less chlorinated dioxins under specific laboratory conditions, the degradation of pentachlorinated dioxins in the environment is generally considered to be a very slow process. researchgate.net The structure of the dioxin molecule, with its stable aromatic rings and chlorine atoms, makes it difficult for microbial enzymes to attack.

| Environment | Half-life/Degradation | Reference |

|---|---|---|

| Sludge-amended soil (field study) | ~7300 days (~20 years) | epa.gov |

| Aerobic soil (water-saturated soil column) | >450 days (1.2 years) - No biodegradation reported over 15 months. | epa.gov |

| General Expectation | Expected to be resistant to biodegradation based on soil studies. | epa.gov |

Analytical Methodologies for 1,2,3,6,7 Pentachlorodibenzo P Dioxin Quantification

High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is recognized as the "gold standard" for the congener-specific analysis of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,7-PeCDD. nih.govresearcher.liferesearchgate.net This methodology, outlined in regulatory procedures such as U.S. EPA Method 1613B, provides the necessary reliability and sensitivity for identifying and quantifying individual dioxin isomers. nih.govwell-labs.comeurofinsus.com The technique involves separating the compounds in a high-resolution gas chromatograph followed by detection with a high-resolution mass spectrometer, which can achieve detection limits at the femtogram (10⁻¹⁵ g) level. researchgate.net

The quantification of 1,2,3,6,7-PeCDD requires intensive sample preparation to isolate the target analytes from complex matrices like soil, sediment, water, and biological tissues. well-labs.comepa.gov These protocols are designed to remove interfering compounds that could compromise the accuracy of the analysis.

Key steps in sample preparation typically include:

Extraction: The initial step involves separating the dioxins from the sample matrix. nih.gov Techniques like Accelerated Solvent Extraction (ASE) using solvents such as toluene (B28343) are commonly employed. researchgate.net For aqueous samples, extraction is often performed with solvents like methylene (B1212753) chloride. epa.gov

Cleanup: Due to the complexity of sample extracts, extensive cleanup is mandatory. nih.gov This multi-step process aims to remove interferences such as lipids, polychlorinated biphenyls (PCBs), and other organic compounds. nih.gov Common cleanup techniques involve chromatography on various sorbents. A multi-layer silica (B1680970) gel column, often coupled with a Florisil micro-column, is used to separate PCDD/Fs from other contaminants. researchgate.netnih.gov The silica gel layers can be treated with sulfuric acid, potassium hydroxide, and silver nitrate (B79036) to remove different types of interferences. nih.gov Other materials used in cleanup columns include alumina (B75360) and activated carbon. epa.govepa.gov

Isotope Dilution: To ensure accurate quantification and account for losses during the extensive preparation process, an isotope dilution method is used. well-labs.comnih.gov Before extraction, the sample is spiked with a known amount of ¹³C-labeled internal standards corresponding to the target analytes. epa.govepa.gov The recovery of these labeled standards is used to correct the final concentration of the native (unlabeled) 1,2,3,6,7-PeCDD. epa.gov

Table 1: Common Sample Preparation Techniques for Dioxin Analysis

| Step | Technique | Description |

| Extraction | Accelerated Solvent Extraction (ASE) | Uses elevated temperatures and pressures to extract analytes from solid matrices with organic solvents like toluene. researchgate.net |

| Soxhlet Extraction | A classical method involving continuous extraction of a solid sample with a distilled solvent like toluene. epa.gov | |

| Liquid-Liquid Extraction | Used for aqueous samples, partitioning the analytes into an immiscible organic solvent such as methylene chloride. epa.gov | |

| Cleanup | Multi-layer Silica Gel Chromatography | Columns packed with layers of acid-treated, base-treated, and silver nitrate-impregnated silica gel to remove various interferences. nih.gov |

| Florisil Chromatography | Used to separate PCDD/Fs from PCBs and other compounds. researchgate.netnih.gov | |

| Alumina Chromatography | Another common sorbent for removing interfering substances from the sample extract. epa.govepa.gov | |

| Quantification | Isotope Dilution | Addition of ¹³C-labeled internal standards prior to extraction to correct for analytical losses and matrix effects. well-labs.comnih.gov |

There are 136 possible PCDD congeners, which are isomers that differ only in the number and position of chlorine atoms. nih.govnacalai.com Separating and identifying specific toxic isomers, such as 1,2,3,6,7-PeCDD, from a mixture of other, less toxic pentachlorodibenzo-p-dioxin isomers is a significant analytical challenge. nacalai.com

High-resolution gas chromatography is essential for this separation. Fused silica capillary columns, such as a DB-5, are commonly used to achieve the necessary chromatographic resolution. epa.govpublications.gc.ca The choice of the GC column is critical, as it must be able to separate the toxic 2,3,7,8-substituted isomers from other congeners. epa.gov In some cases, a combination of different column phases, such as PYE and NPE columns, can provide unique selectivities beyond what is possible with standard C18 columns, utilizing charge transfer and dipole-dipole interactions to separate isomers. nacalai.com

High-resolution mass spectrometry provides the required selectivity for detection. The instrument is operated in Selected Ion Monitoring (SIM) mode, where it monitors for specific ions characteristic of the dioxin molecules. researchgate.net For a compound to be positively identified, several criteria must be met, including the correct GC retention time relative to an internal standard and the correct abundance ratio between two specific molecular ions.

Strict quality assurance and quality control (QA/QC) procedures are integral to dioxin analysis to ensure the reliability and comparability of data. researchgate.net Regulatory methods like EPA Method 1613B specify detailed performance criteria that laboratories must meet. well-labs.comepa.gov

Key QA/QC elements include:

Initial Demonstration of Capability: Laboratories must demonstrate their ability to generate acceptable results before analyzing samples. well-labs.comepa.gov

Calibration: The HRGC/HRMS system is calibrated using a series of solutions containing known concentrations of both native and ¹³C-labeled standards. epa.govpublications.gc.ca The linearity of the instrument's response is verified across the calibration range. epa.gov

Internal Standard Recovery: The recovery of the ¹³C-labeled internal standards spiked into each sample must fall within specified limits (typically 25-150% for PCDDs) to ensure the efficiency of the extraction and cleanup process. epa.gov

Method Blanks: A method blank, a sample free of analytes, is processed alongside each batch of samples to check for contamination from solvents, reagents, or glassware.

Ion Abundance Ratios: The ratio of two exact mass-to-charge ions for each analyte must be within a specified tolerance of the theoretical ratio for positive identification. epa.gov

Chromatographic Resolution: The GC column's ability to separate critical isomers must be verified regularly. epa.gov

Table 2: Key Quality Control Parameters in EPA Method 1613B

| Parameter | Requirement | Purpose |

| Calibration | 5-point initial calibration; daily verification | To establish and verify the instrument's quantitative response. epa.govpublications.gc.ca |

| Internal Standard Recovery | Typically 25-150% for PCDDs | To monitor the performance of the sample preparation and analysis for each sample. epa.gov |

| Method Blank | Analyzed with each sample batch | To assess and control laboratory contamination. |

| Ion Abundance Ratio | Must be within ±15% of the theoretical value | To confirm the identity of the target analyte. epa.gov |

| GC Resolution | Specific isomers must be separated with ≤ 25% valley | To ensure accurate isomer-specific quantification. epa.gov |

Immunoanalytical Detection Techniques

While HRGC/HRMS is the definitive confirmatory method, immunoanalytical techniques have been developed as rapid, simple, and cost-effective screening tools for dioxins and dioxin-like compounds. nih.govresearcher.liferesearchgate.net These methods are based on the specific binding interactions between antibodies or receptors and the target analytes. nih.gov They are particularly useful for analyzing a large number of samples to identify those that may require further analysis by HRGC/HRMS. epa.gov

The Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay based on the specific reaction between dioxins and anti-dioxin antibodies. nih.gov The most common format for dioxin detection is the competitive ELISA. nih.govresearchgate.net In this assay, dioxins present in the sample compete with a known amount of enzyme-labeled dioxin (or an immobilized dioxin analog) for a limited number of antibody binding sites. nih.govrsc.org The concentration of dioxin in the sample is inversely proportional to the colorimetric signal produced by the enzyme, which can be measured and compared to a standard curve. nih.gov While ELISA is a rapid screening method, it generally provides a total concentration for a class of dioxin congeners rather than isomer-specific data. researcher.life

Bioanalytical Screening Methods (e.g., CALUX Assays)

Bioanalytical screening methods provide a measure of the biological activity of a sample, which is particularly relevant for dioxins as their toxicity is mediated through a specific biological pathway. dioxins.com These methods are based on the ability of compounds like 1,2,3,6,7-PeCDD to activate the aryl hydrocarbon receptor (AhR), a ligand-dependent protein that mediates the toxic effects of these chemicals. dioxins.comdioxins.com

The most prominent bioassay is the Chemically Activated Luciferase Expression (CALUX) assay. dioxins.comdioxins.com This method utilizes a genetically modified cell line, typically a rat or mouse hepatoma cell line, that contains a stably integrated AhR-responsive luciferase reporter gene. dioxins.combiodetectionsystems.com

The principle of the CALUX assay is as follows:

An environmental sample extract is applied to the cultured cells. dioxins.com

Dioxin-like compounds in the extract, including 1,2,3,6,7-PeCDD, bind to and activate the AhR within the cells. dioxins.com

The activated AhR complex translocates to the nucleus and binds to Dioxin Responsive Elements (DREs) in the DNA, which are coupled to the luciferase gene. biodetectionsystems.com

This binding activates the transcription of the luciferase gene, leading to the production of the luciferase enzyme. dioxins.com

The amount of light produced upon the addition of a luciferin (B1168401) substrate is measured and is directly proportional to the amount of AhR-activating compounds in the sample. dioxins.comdioxins.com

The CALUX assay is highly sensitive, with minimal detection limits for 2,3,7,8-TCDD reported to be between 0.03 to 0.2 picograms per assay well. dioxins.com The results are quantitative and are typically expressed as Bioanalytical Equivalents (BEQs) or Toxic Equivalents (TEQs) relative to a standard curve of the most toxic congener, 2,3,7,8-TCDD. dioxins.combiodetectionsystems.com This makes the CALUX assay an effective tool for screening large numbers of samples to estimate their total dioxin-like toxicity before committing to more expensive and time-consuming confirmatory analysis by GC-HRMS. dioxins.comresearchgate.net

Table 2: Key Features of the CALUX Bioassay for Dioxin Screening

| Feature | Description | Reference |

|---|---|---|

| Principle | Measures the activation of the aryl hydrocarbon receptor (AhR) by dioxin-like compounds, leading to the expression of a luciferase reporter gene. | dioxins.comdioxins.com |

| Cell Line | Typically uses recombinant mouse (H1L6.1c3) or rat (H4IIE) hepatoma cells containing a stably transfected AhR-responsive luciferase plasmid. | dioxins.combiodetectionsystems.com |

| Output | Light emission, which is proportional to the concentration of AhR agonists in the sample. | dioxins.com |

| Quantification | Results are expressed as Toxic Equivalents (TEQs) or Bioanalytical Equivalents (BEQs) relative to a 2,3,7,8-TCDD standard curve. | dioxins.combiodetectionsystems.com |

| Sensitivity (for TCDD) | Minimal Detection Limits (MDLs) of 0.03 to 0.2 pg/assay well. | dioxins.com |

| Application | Rapid, cost-effective screening of environmental and biological samples for total dioxin-like chemical activity. | dioxins.comresearchgate.net |

Molecular and Cellular Interactions of 1,2,3,6,7 Pentachlorodibenzo P Dioxin

AhR-Independent Molecular Mechanisms

Detailed scientific studies specifically investigating AhR-independent molecular mechanisms of 1,2,3,6,7-Pentachlorodibenzo-p-dioxin could not be identified in the current body of scientific literature. Research on dioxins has predominantly centered on the AhR-dependent pathway, as it is the principal mechanism for the toxicity of the most-studied dioxin, TCDD. While non-canonical or AhR-independent signaling has been explored for some dioxin-like compounds, specific data for 1,2,3,6,7-PeCDD is absent.

Modulation of Intracellular Signaling Cascades

There is no specific information available in peer-reviewed literature detailing the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound. The interplay between the AhR and NF-κB pathways is an area of active research for TCDD, but direct evidence or dedicated studies on how 1,2,3,6,7-PeCDD modulates this critical inflammatory signaling cascade are currently lacking.

Specific research findings on the modulation of Extracellular Signal-Regulated Kinase (ERK1/2) activity by this compound are not present in the available scientific literature. The ERK pathway is crucial for regulating cell proliferation, differentiation, and survival, and while other environmental toxicants have been shown to affect its activity, dedicated studies on 1,2,3,6,7-PeCDD's impact have not been published.

Epigenetic Modifications Induced by the Chemical Compound

There are no published studies that specifically profile the changes in microRNA (miRNA) expression induced by this compound. Epigenetic modifications, including the alteration of miRNA expression, are recognized as important mechanisms in the toxicity of environmental compounds like TCDD. However, congener-specific research on 1,2,3,6,7-PeCDD in this area has not been documented.

Impact on Fundamental Cellular Processes

While it can be inferred from the broader understanding of dioxins that 1,2,3,6,7-PeCDD may impact fundamental cellular processes such as cell growth, differentiation, and apoptosis, specific experimental data and detailed research findings for this particular congener are not available. A simulation study has explored the potential binding interactions of various pollutants, including 1,2,3,6,7-PeCDD, with biomolecules, but this computational analysis does not provide experimental evidence of its impact on cellular functions. acs.orgacs.org The majority of toxicological data pertains to TCDD or mixtures of dioxin-like compounds.

The table below summarizes the availability of research data for the specified topics concerning 1,2,3,6,7-PeCDD.

| Section | Topic | Specific Data Available for 1,2,3,6,7-PeCDD |

| 6.2 | AhR-Independent Molecular Mechanisms | No |

| 6.3.1 | Nuclear Factor-kappa B (NF-κB) Regulation | No |

| 6.3.2 | Extracellular Signal-Regulated Kinase (ERK1/2) Activity | No |

| 6.4.1 | MicroRNA (miRNA) Expression Profiling | No |

| 6.5 | Impact on Fundamental Cellular Processes | No |

Cell Cycle Progression and Regulation

Activation of the AhR by TCDD has been shown to interfere with cell cycle progression, primarily by inducing a G1 phase arrest. nih.gov This disruption prevents cells from entering the S phase, thereby inhibiting DNA synthesis and proliferation. nih.gov This effect is mediated through the dysregulation of key cell cycle regulatory proteins.

Research in human neuronal cells has demonstrated that TCDD-induced G1 arrest is associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27 and a hypophosphorylation of the retinoblastoma protein (pRb). nih.gov TCDD exposure has also been found to alter the expression of other senescence marker proteins, including p16 and p21. plos.org Furthermore, studies in rat granulosa cells showed that TCDD inhibited the mRNA levels of Cyclin-dependent kinase 2 (Cdk2) and cyclin D2, contributing to an attenuation of cell cycle progression. oup.com These findings suggest that the inhibition of cell proliferation is a key consequence of AhR activation by dioxin-like compounds. nih.gov

Cellular Metabolism Dysregulation

Exposure to dioxin-like compounds leads to widespread dysregulation of cellular metabolism. mdpi.com AhR activation by TCDD profoundly alters hepatic metabolism, impacting pathways for lipids, glucose, and amino acids. uobasrah.edu.iqnih.gov

One of the most well-documented effects is the induction of xenobiotic-metabolizing enzymes, particularly cytochrome P450 family members like CYP1A1 and CYP1B1. peerj.com This occurs when the ligand-bound AhR translocates to the nucleus and binds to dioxin response elements (DREs) in the regulatory regions of target genes. peerj.com

Metabolomic studies in mice have revealed significant dysregulation in the metabolism of bioactive lipids, carbohydrates, and amino acids in the serum following acute TCDD exposure. mdpi.com In the liver, TCDD has been shown to disrupt one-carbon metabolism, which is crucial for numerous cellular processes, including DNA synthesis and methylation. nih.gov This disruption involves the repression of key enzymes such as Methionine adenosyltransferase 1A (Mat1a) and Betaine-homocysteine S-methyltransferase (Bhmt). nih.gov Furthermore, TCDD exposure can lead to hepatic fat accumulation (steatosis) and disrupt bile acid homeostasis through AhR-mediated pathways. nih.govmdpi.com

Terminal Differentiation of Immune Cell Subsets

The immunotoxicity of dioxin-like compounds is a well-characterized outcome of AhR activation. mdpi.com Exposure can significantly impair the proper development and function of the immune system by altering the terminal differentiation of various immune cell subsets. nih.govnih.gov

Studies have shown that TCDD affects the differentiation of both T cells and B cells. In the context of T-cell differentiation, TCDD-activated dendritic cells have been shown to promote the differentiation of naïve CD4+ T cells into Th1 and Th17 cells, which are pro-inflammatory subtypes. nih.gov The immune response to viral infections, such as influenza A, is also suppressed by TCDD, which impairs the expansion and function of T cells in regional lymph nodes. oup.com

B-cell differentiation is also a sensitive target. TCDD has been shown to suppress humoral immunity by impairing the terminal differentiation of B cells into antibody-secreting plasma cells. This effect is linked to the dysregulation of key transcription factors that control B cell development.

Transcriptomic and Metabolomic Alterations in Exposed Biological Systems

Exposure to dioxin-like compounds such as TCDD induces extensive and dose-dependent alterations at the molecular level, which can be observed through transcriptomic and metabolomic analyses. uobasrah.edu.iqnih.gov These "omics" technologies provide a global view of the changes in gene expression and metabolite profiles, offering insight into the mechanisms of toxicity. frontiersin.org

Transcriptomic studies, using techniques like RNA-sequencing, have identified thousands of differentially expressed genes in response to TCDD in various human cell cultures and animal models. nih.govnih.gov These genes are involved in a wide range of biological processes, including xenobiotic metabolism, cell proliferation, differentiation, inflammation, and apoptosis. peerj.com Meta-analyses of human transcriptome data have revealed systematically affected genes that suggest interplay between AhR, retinoic acid, and Wnt signaling pathways. nih.gov

Table 1: Selected Genes Dysregulated by TCDD Exposure This table presents a selection of genes whose expression is altered following exposure to TCDD, as identified in transcriptomic studies. These changes underlie many of the cellular effects of dioxin-like compounds.

| Gene Symbol | Gene Name | Function | Direction of Change |

| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Xenobiotic metabolism | Upregulated |

| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Xenobiotic metabolism | Upregulated |

| AHRR | Aryl Hydrocarbon Receptor Repressor | Negative feedback of AhR signaling | Upregulated |

| Mat1a | Methionine Adenosyltransferase 1A | One-carbon metabolism | Downregulated |

| Bhmt | Betaine-Homocysteine S-Methyltransferase | One-carbon metabolism | Downregulated |

| p27 (CDKN1B) | Cyclin Dependent Kinase Inhibitor 1B | Cell cycle regulation | Upregulated |

| Cyclin D2 | Cyclin D2 | Cell cycle regulation | Downregulated |

Table 2: Metabolites Altered by TCDD Exposure This table highlights key metabolites found to be dysregulated in biological systems following exposure to TCDD. These alterations reflect significant disturbances in cellular metabolic function.

| Metabolite | Metabolic Pathway | Biological Relevance |

| Linolenic acid | Fatty Acid Metabolism | Inflammation, NF-κB signaling |

| Arachidonic acid | Fatty Acid Metabolism | Inflammation, NF-κB activation |

| Uric acid | Purine Metabolism | Oxidative stress, NF-κB activation |

| L-Phenylalanine | Amino Acid Metabolism | ERK1/2 signaling |

| S-Adenosylmethionine | One-Carbon Metabolism | Methylation reactions |

| Betaine | One-Carbon Metabolism | Methyl donor |

| Trimethylamine N-oxide (TMAO) | Choline Metabolism | Gut microbiome, cardiovascular risk |

Ecotoxicological Research on 1,2,3,6,7 Pentachlorodibenzo P Dioxin and Dioxin Like Compounds

Development and Application of Ecotoxicity Assessment Tools

Assessing the risk posed by complex mixtures of dioxin-like compounds in environmental samples requires specialized tools that can measure the total dioxin-like activity.

To effectively screen for dioxin-like compounds in environmental matrices like soil, sediment, and water, various bioassays have been developed. These tools are crucial for risk assessment and for monitoring remediation efforts. nih.gov

A prominent example is the Chemically-Activated LUciferase eXpression (CALUX®) bioassay. This is a cell-based method that uses genetically modified cells, often from rats or mice, which produce the enzyme luciferase in response to binding with AhR agonists like dioxins. The amount of light produced is proportional to the total toxic equivalency of the sample. The CALUX assay is a rapid and cost-effective screening tool for detecting and quantifying dioxin-like chemicals in sample extracts. nih.gov

Another method, the Chemically Activated Fluorescence Expression (CAFLUX) assay, functions on a similar principle but results in the production of a fluorescent protein. Both the CALUX and CAFLUX assays have been shown to be sensitive, selective, and accurate for use in soil remediation activities, with results comparable to traditional, more complex methods like gas chromatography/high-resolution mass spectrometry (GC/HRMS). nih.gov

Ecotoxicity testing for dioxins employs both in vitro (cellular) and in vivo (whole organism) methodologies, each with distinct advantages and applications.

In vitro methods utilize cell cultures to provide a cost-effective, high-throughput, and ethical alternative to whole-animal testing. nih.gov These assays can reduce the number of animals used in research by supplementing or, in some cases, replacing in vivo tests. nih.gov For dioxins, in vitro bioassays are typically based on the AhR-mediated mechanism of action. nih.gov A key area of research is the development of methods that can extrapolate toxicity data from cell-based assays to predict effects in whole organisms, a concept known as in vitro to in vivo extrapolation. This approach is central to building a more predictive ecotoxicology framework. tandfonline.com

In vivo testing involves exposing whole organisms, such as fish or birds, to the compounds to observe effects on development, reproduction, and survival. nih.govcornell.edu While more complex and ethically sensitive, in vivo studies are essential for understanding how these compounds affect complex biological systems and for observing multigenerational impacts. researchgate.net Much of the foundational knowledge about the developmental toxicity of dioxins comes from in vivo studies on fish early life stages and various animal models. cornell.eduresearchgate.net

Ecological Impact on Aquatic Organisms

Aquatic ecosystems are significant sinks for persistent organic pollutants like dioxins, which accumulate in sediments and biota. epa.gov Due to their lipophilic (fat-loving) nature, these compounds biomagnify up the food chain, posing a particular risk to fish and fish-eating wildlife. srce.hr

The early life stages of fish are exceptionally sensitive to dioxin-like compounds. epa.gov Exposure of fish eggs and larvae to TCDD and related compounds results in a consistent suite of adverse effects, often referred to as "blue sac disease." cornell.edu These effects are among the most sensitive indicators of dioxin toxicity in any vertebrate group. epa.gov

Key developmental toxicities observed in various fish species include:

Edema: Severe fluid accumulation, particularly in the yolk sac (yolk sac edema) and around the heart (pericardial edema).

Hemorrhaging: Bleeding in various parts of the body.

Craniofacial Malformations: Deformities of the jaw, snout, and skull.

Cardiovascular Dysfunction: Effects on the heart and blood vessels are considered a primary driver of the observed toxicities.

Mortality: Ultimately, these effects lead to post-hatch mortality.

Interactive Table: Effects of Dioxin-Like Compounds on Early Life Stages of Various Fish Species

| Species | Key Effects Observed |

|---|---|

| Lake Trout (Salvelinus namaycush) | Yolk sac, pericardial, and meningeal edema; hemorrhaging; mortality. |

| Zebrafish (Danio rerio) | Pericardial and yolk sac edema; craniofacial malformations; stunted growth; mortality. |

| Medaka (Oryzias latipes) | DNA damage, apoptosis, and loss of vascular integrity. |

| Northern Pike (Esox lucius) | High sensitivity, with sac fry experiencing adverse effects at very low concentrations. |

| Lake Herring (Coregonus artedi) | Considered highly sensitive, with significant decreases in survival and growth. |

Responses in Bioluminescent Bacterial Systems (e.g.,Allivibrio fischeri)

Bioluminescent bacteria, such as Allivibrio fischeri (formerly Vibrio fischeri), are used in rapid ecotoxicity screening tests, most notably the Microtox® assay. This test measures the reduction in light output from the bacteria when exposed to a toxic substance. Studies have demonstrated the potential for using A. fischeri to rapidly evaluate the toxic effects of dioxins and dioxin-like compounds. mdpi.com

In one study, A. fischeri was exposed to TCDD, 1,2,3,7,8-PeCDD, and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF). The results showed that the toxic effects increased with higher concentrations for all three compounds. mdpi.com The study also calculated the half maximal effective concentration (EC50), which is the concentration that causes a 50% reduction in light output. A lower EC50 value indicates greater toxicity. mdpi.com

**Interactive Table: EC50 Values of Dioxin-Like Compounds for *Allivibrio fischeri***

| Compound | 5-min Exposure EC50 (µg L⁻¹) | 15-min Exposure EC50 (µg L⁻¹) | 30-min Exposure EC50 (µg L⁻¹) |

|---|---|---|---|

| 2,3,7,8-TCDD | 13 | 41 | 100 |

| 1,2,3,7,8-PeCDD | 140 | 180 | 250 |

| 2,3,4,7,8-PeCDF | 4.4 | 22 | 93 |

Data sourced from a 2019 study on the ecotoxicological effects of dioxins using Allivibrio fischeri. mdpi.com

These findings suggest that A. fischeri can be a useful tool for rapid toxicity assessment, particularly for screening different environmental fractions (e.g., water extracts vs. soil slurries) to better understand the mobility and bioavailability of dioxins in contaminated soils. mdpi.com

Ecological Impact on Terrestrial Organisms

Dioxin-like compounds that contaminate soil and vegetation can enter the terrestrial food web. nih.gov Grazing animals can be exposed through the ingestion of contaminated soil and plants, leading to the accumulation of these compounds in their fatty tissues. srce.hrnih.gov This bioaccumulation poses a risk to both the animals themselves and to predators higher up the food chain, including humans. srce.hrnih.gov

The most significant impacts observed in terrestrial wildlife are on reproduction and development.

Birds: Fish-eating birds are particularly vulnerable due to the biomagnification of dioxins in aquatic food webs. Documented effects in wild bird populations include:

Embryo Mortality and Deformities: A phenomenon known as Great Lakes Embryo Mortality, Edema, and Deformities Syndrome (GLEMEDS) has been linked to dioxin-like chemicals, causing high rates of egg mortality and developmental abnormalities such as twisted beaks and deformed claws.

Reproductive Impairment: Effects can include reduced fertility, eggshell thinning, and altered nesting and incubation behaviors. nih.govsrce.hr

Endocrine Disruption: As endocrine disruptors, these compounds can interfere with hormonal systems, leading to impacts on mating behavior and the differentiation of the reproductive system. nih.gov

Mammals: Wildlife mammals are also at risk. Mink, for example, are known to be highly sensitive to dioxin toxicity. epa.gov Studies in various mammalian species have demonstrated a range of adverse outcomes, including developmental toxicity, immunotoxicity, and reproductive harm. nih.gov Exposure during pregnancy and lactation can lead to functional deficits in offspring. Functional alterations, such as effects on the reproductive and nervous systems, are often the most sensitive signs of developmental toxicity in mammals. cornell.edu

Derivation and Application of Toxic Equivalency Factors (TEFs) in Ecological Contexts

The Toxic Equivalency Factor (TEF) approach is a cornerstone for assessing the risks posed by complex mixtures of dioxin-like compounds (DLCs) in the environment. nih.govepa.gov Dioxins and DLCs, such as certain polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), are often found together in environmental samples. greenfacts.org While these compounds share a common mechanism of toxicity, acting through the aryl hydrocarbon receptor (AhR), their individual toxic potencies can vary by several orders of magnitude. wikipedia.orgnih.gov

To simplify risk assessment and regulatory control, the TEF concept was developed. wikipedia.org This methodology assigns a specific TEF value to each individual dioxin-like congener. greenfacts.org The TEF represents the toxic potency of a congener relative to the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a reference TEF of 1.0. greenfacts.orgwikipedia.orgbundesumweltministerium.de The derivation of these TEFs is a scientifically rigorous process, historically undertaken by expert panels, such as those convened by the World Health Organization (WHO). oup.comornl.gov These panels evaluate a comprehensive database of toxicological studies, including both in vivo and in vitro data, to establish consensus TEF values. oup.comnih.gov The process gives greater weight to in vivo studies over in vitro results and considers a range of toxic or biological endpoints. oup.comornl.gov

The primary application of TEFs in an ecological context is to calculate the total toxic equivalency (TEQ) of a mixture of DLCs. nih.gov This allows for the toxicity of a complex mixture to be expressed as a single, consolidated value, representing the equivalent concentration of 2,3,7,8-TCDD. greenfacts.orgbundesumweltministerium.de This TEQ value is an estimate of the total 2,3,7,8-TCDD-like activity of the mixture and is a crucial tool for ecological risk assessment, enabling comparison of the toxic potential of different environmental samples. nih.gov

Cross-Species Variability in TEF Values

A critical aspect of applying the TEF concept in ecotoxicology is the significant variability in the toxic potency of dioxin-like compounds across different animal species. researchgate.netnih.gov A TEF value derived for one taxonomic group may not be appropriate for another due to inherent differences in physiology, metabolism, and sensitivity to AhR-mediated toxicity. nih.govresearchgate.net Recognizing this, the WHO has established class-specific TEFs for mammals, fish, and birds. oup.comornl.govnih.gov

Research has shown that the relative potencies of some congeners can differ by orders of magnitude between these groups. researchgate.netnih.gov For instance, the response of fish to certain mono-ortho PCBs is notably low compared to that of mammals and birds. researchgate.netnih.gov This highlights the necessity of using the appropriate class-specific TEFs to conduct accurate ecological risk assessments for different wildlife species. epa.gov

For the compound in focus, 1,2,3,6,7-Pentachlorodibenzo-p-dioxin is not one of the 17 PCDD/PCDF congeners typically assigned a TEF value by the WHO, as toxicological concern is concentrated on isomers with chlorine atoms in the 2,3,7, and 8 positions. The closely related and toxicologically significant congener, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD), has a TEF of 1 for mammals, fish, and birds, indicating a potency equivalent to 2,3,7,8-TCDD in all three groups. nih.gov However, other congeners show considerable variation. For example, 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) has a TEF of 0.1 for mammals, 0.05 for fish, and 1 for birds, demonstrating its significantly higher relative potency in birds. nih.gov

The table below presents the 1998 WHO-TEF values for several dioxin-like compounds, illustrating the variability across humans/mammals, fish, and birds.

| Compound | Humans/Mammals TEF | Fish TEF | Birds TEF |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | 1 | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.5 | 0.05 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.01 | 0.01 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 | 0.01 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 | 0.001 | <0.001 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0001 | – | – |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.05 | 1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.05 | 0.05 | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.5 | 0.5 | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0001 | 0.0001 | 0.0001 |

Source: Adapted from the Agency for Toxic Substances and Disease Registry (ATSDR), based on 1998 WHO values. nih.gov

Calculation of Total Toxic Equivalency (TEQ) for Environmental Mixtures

The total toxic equivalency (TEQ) provides a method for expressing the combined toxicity of a mixture of dioxins and dioxin-like compounds as a single value. greenfacts.orgcdc.gov This value represents the equivalent toxicity of 2,3,7,8-TCDD. bundesumweltministerium.de The calculation of TEQ is a fundamental assumption of the TEF concept, which posits that the toxic effects of individual congeners are additive. oup.com This assumption of dose additivity has been found to be generally consistent in studies of DLC mixtures. oup.comnih.gov

The calculation process involves a two-step procedure:

Determine the Toxic Equivalent Concentration (TEC) for each individual congener present in the mixture. This is done by multiplying the concentration of the individual congener (Cᵢ) by its assigned Toxic Equivalency Factor (TEFᵢ). cdc.govwa.gov

TECᵢ = Cᵢ × TEFᵢ

Sum the individual TECs to obtain the total TEQ for the mixture. cdc.govwa.govornl.gov

Total TEQ = Σ (TECᵢ)

The resulting TEQ concentration provides a single, integrated measure of the dioxin-like toxicity of the sample, which can then be used for risk assessment purposes. cdc.govornl.gov For example, the calculated TEQ of a soil or sediment sample can be compared against regulatory guidelines or screening levels established for 2,3,7,8-TCDD. cdc.gov

The following table provides a hypothetical example of a TEQ calculation for a sediment sample, using the 1998 WHO-TEFs for fish.

| Compound | Concentration (ng/kg) (Cᵢ) | Fish TEFᵢ | Toxic Equivalent Concentration (ng TEQ/kg) (TECᵢ) |

|---|---|---|---|

| 2,3,7,8-TCDD | 5 | 1 | 5.0 |

| 1,2,3,7,8-PeCDD | 10 | 1 | 10.0 |

| 1,2,3,6,7,8-HxCDD | 50 | 0.01 | 0.5 |

| 2,3,4,7,8-PeCDF | 20 | 0.5 | 10.0 |

| Total Toxic Equivalency (TEQ) | 25.5 |

Environmental Remediation Technologies for 1,2,3,6,7 Pentachlorodibenzo P Dioxin Contamination

Contaminated Site Characterization and Remediation Strategy Development

The initial and most critical phase in remediating a site contaminated with 1,2,3,6,7-PeCDD is a detailed site characterization. This process involves a systematic investigation to determine the nature and extent of contamination. Soil and sediment are the primary matrices of concern for dioxin contamination. researchgate.net The characterization typically includes a historical review of the site's activities to identify potential sources of dioxin release.

Analytical Methods for Quantification:

Accurate quantification of 1,2,3,6,7-PeCDD is paramount for risk assessment and remediation planning. The gold standard for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) is high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). nih.govnih.gov This method offers the high selectivity and low detection limits necessary to measure environmentally relevant concentrations of specific dioxin congeners. nih.gov

Remediation Strategy Development:

Once the extent of contamination is understood, a remediation strategy is developed. This involves establishing cleanup goals, which are often based on risk assessments and regulatory guidelines. The U.S. Environmental Protection Agency (EPA) has developed Preliminary Remediation Goals (PRGs) for dioxin in soil at CERCLA and RCRA sites, which serve as a starting point for determining site-specific cleanup levels. scispace.com These goals consider potential exposure pathways for humans, such as incidental soil ingestion and dermal contact. scispace.com

The selection of a remediation technology is a complex decision that depends on several factors, including:

The concentration and distribution of 1,2,3,6,7-PeCDD.

The type of contaminated media (e.g., soil, sediment).

Site-specific geological and hydrogeological conditions.

Regulatory requirements.

Cost-effectiveness.

Thermal Treatment Technologies

Thermal treatment technologies are among the most established and effective methods for the destruction of persistent organic pollutants like 1,2,3,6,7-PeCDD. These technologies utilize high temperatures to break down the chemical structure of the dioxin molecule.

High-temperature incineration is a proven technology for the destruction of dioxins in contaminated soils and other solid wastes. The process involves the combustion of the contaminated material at temperatures typically exceeding 850°C, with a sufficient residence time to ensure complete destruction of the organic contaminants. For highly chlorinated and stable compounds like dioxins, temperatures may need to be even higher to achieve the desired destruction and removal efficiency (DRE).

The fundamental principle of incineration is the thermal oxidation of the dioxin molecules into less harmful compounds, primarily carbon dioxide, water, and hydrogen chloride. However, a critical consideration in the incineration of chlorinated waste is the potential for the formation and reformation of dioxins and furans in the cooler, post-combustion zones of the incinerator if combustion is incomplete. Therefore, modern incinerators are equipped with advanced air pollution control devices to capture any residual pollutants and prevent their release into the atmosphere.

Pyrolysis and gasification are thermal treatment processes that occur in an oxygen-limited environment, distinguishing them from incineration.

Pyrolysis involves the thermal decomposition of organic material at elevated temperatures in the absence of an oxidizing agent. For dioxin-contaminated soil, pyrolysis is typically conducted at temperatures ranging from 300°C to 850°C. aaqr.org Studies have shown that low-temperature pyrolysis can be effective in degrading dioxins in fly ash, with degradation efficiencies of over 99% being achieved at 250°C in some cases. mdpi.comresearchgate.net The effectiveness of pyrolysis can be influenced by the presence of catalysts. mdpi.com

Gasification is a process that converts organic materials into a combustible gas, known as syngas, by reacting the material at high temperatures with a controlled amount of oxygen and/or steam. Gasification for waste treatment is typically carried out at temperatures between 800°C and 1400°C. mdpi.com The oxygen-deficient atmosphere in a gasifier is generally less conducive to dioxin formation compared to traditional incineration. researchgate.net Research indicates that operating temperatures above 800°C significantly reduce dioxin levels. mdpi.com

The table below summarizes the operational parameters for pyrolysis and gasification in the context of dioxin remediation.

| Technology | Temperature Range (°C) | Atmosphere | Key Feature |

| Pyrolysis | 300 - 850 aaqr.org | Oxygen-absent | Thermal decomposition without combustion. |

| Gasification | 800 - 1400 mdpi.com | Oxygen-limited | Conversion to syngas. |

Non-Thermal Treatment Technologies

Non-thermal treatment technologies offer an alternative to high-temperature methods and are often considered more environmentally friendly and cost-effective, particularly for large volumes of low-level contamination.

Bioremediation harnesses the metabolic processes of microorganisms to degrade or transform contaminants into less toxic substances. For a persistent and highly chlorinated compound like 1,2,3,6,7-PeCDD, bioremediation is a complex process that is the subject of ongoing research.

The biodegradation of dioxins can occur under both aerobic and anaerobic conditions, involving a variety of microorganisms, including bacteria and fungi. nih.govmdpi.com

Bacterial Degradation:

Under aerobic conditions, some bacteria can initiate the degradation of less chlorinated dioxins through the action of dioxygenase enzymes. nih.gov For more highly chlorinated congeners like 1,2,3,6,7-PeCDD, anaerobic reductive dechlorination is a more promising pathway. nih.gov This process involves the sequential removal of chlorine atoms from the dioxin molecule, rendering it less toxic and more amenable to further degradation. Several bacterial genera have been identified with the ability to degrade dioxins, including Sphingomonas, Pseudomonas, and Burkholderia. nih.gov

Fungal Degradation:

Certain fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including dioxins. scialert.netvu.nl These fungi produce extracellular lignin-modifying enzymes, such as laccases and peroxidases, which have a non-specific oxidative capacity and can break down the complex structure of dioxin molecules. vu.nl Studies have shown that some fungal species can achieve significant degradation of dioxins over several weeks of incubation. For instance, the fungus Aspergillus aculeatus has been shown to remove up to 21% of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) after a 30-day incubation period. nih.gov

The following table presents a selection of microorganisms that have been studied for their potential to degrade dioxins.

| Microorganism Type | Genus/Species | Degradation Condition | Key Findings |

| Bacteria | Sphingomonas | Aerobic | Capable of degrading less chlorinated dioxins. |

| Bacteria | Dehalococcoides | Anaerobic | Implicated in the reductive dechlorination of higher chlorinated dioxins. nih.gov |

| Fungi | Aspergillus aculeatus | Aerobic | Removed 21% of 1,2,3,4-TCDD in 30 days. nih.gov |

| Fungi | Rigidoporus sp. FMD21 | Aerobic | Degraded 77.4% of 2,3,7,8-TCDD within 36 days using its extracellular enzymes. vu.nl |

Bioremediation Approaches

Fungal Remediation Technologies

Fungi, particularly white-rot fungi, have demonstrated significant potential for the bioremediation of persistent organic pollutants like 1,2,3,6,7-pentachlorodibenzo-p-dioxin (1,2,3,6,7-PeCDD). These organisms possess unique enzymatic systems capable of degrading complex and recalcitrant molecules.

Mechanisms of Fungal Degradation: